

# Application of Fasnall in HER2+ Breast Cancer Cell Lines: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Fasnall benzenesulfonate	
Cat. No.:	B8069681	Get Quote

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### Introduction

Fasnall is a novel thiophenopyrimidine-based small molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. In numerous cancers, including HER2-positive (HER2+) breast cancer, FASN is overexpressed and correlates with tumor aggressiveness. Fasnall has demonstrated potent anti-tumor activity in preclinical models of HER2+ breast cancer by inhibiting cell proliferation and inducing apoptosis. Recent evidence also suggests that Fasnall may exert its anti-cancer effects through the inhibition of mitochondrial Complex I, highlighting a dual mechanism of action. This document provides detailed application notes and protocols for the use of Fasnall in HER2+ breast cancer cell line research.

## **Mechanism of Action**

Fasnall selectively targets FASN, inhibiting its enzymatic activity and thereby blocking the synthesis of fatty acids essential for rapid cancer cell growth. This inhibition leads to profound alterations in the cellular lipidome, characterized by a sharp increase in ceramides and diacylglycerols, which are known to play a role in apoptosis.[1] The anti-neoplastic activity of Fasnall is attributed to the induction of apoptosis resulting from changes in lipid raft composition and ceramide accumulation. Furthermore, there is a bidirectional regulatory relationship between FASN and HER2; FASN inhibition can lead to a decrease in HER2 expression, and conversely, HER2 signaling can regulate FASN expression.[2][3]



**Data Presentation** 

In Vitro Activity of Fasnall

Parameter	Cell Line	Value	Reference
FASN Inhibition (IC50)	Purified human FASN from BT474 cells	3.71 μΜ	
Acetate Incorporation into Lipids (IC50)	BT474	5.84 μΜ	
Anti-proliferative Activity	BT474, SKBR3	Potency similar to C75; significant inhibition at 50 μM	
Apoptosis Induction	BT474, SKBR3	Significant increase in caspase-3/-7 activity at 25-100 μM	

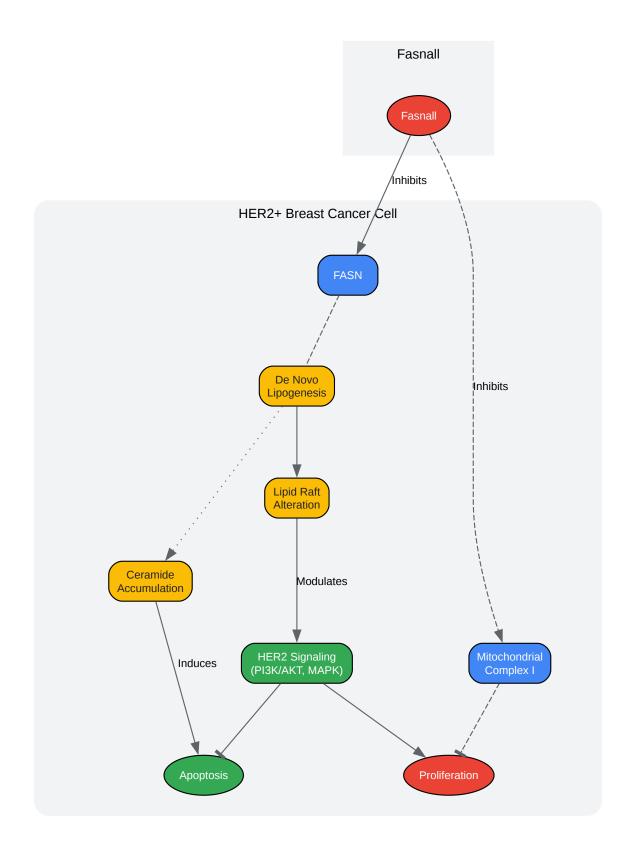
In Vivo Efficacy of Fasnall in MMTV-Neu Mouse Model of

**HER2+ Breast Cancer** 

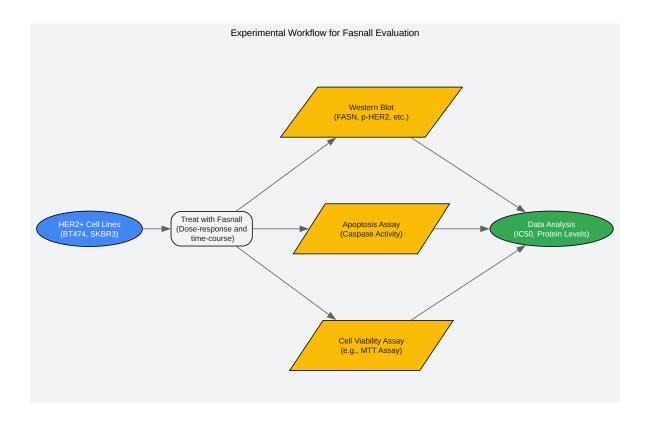
Treatment Group	Dosage and Administration	Outcome	Reference
Fasnall	15 mg/kg, intraperitoneally, twice weekly	Reduced tumor volume and increased median survival to 63 days (from 29 days in control)	
Fasnall + Carboplatin	Fasnall (as above), Carboplatin	Synergistically reduced tumor volumes	[4]

# **Signaling Pathways and Experimental Workflows**









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## References

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- 4. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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